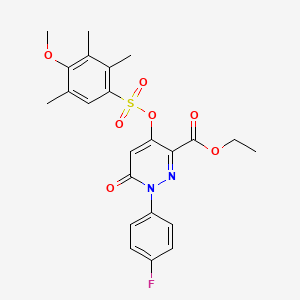

![molecular formula C24H25FN2O3 B2390641 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898442-10-9](/img/structure/B2390641.png)

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

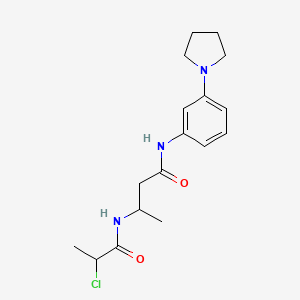

The compound contains several functional groups including a piperazine ring, a pyran ring with a ketone group, and a methoxy group. Piperazine rings are common in many pharmaceuticals due to their ability to improve the pharmacokinetic properties of a drug . The pyran ring is a six-membered heterocyclic ring, found in many natural products. The presence of a ketone group could make the compound reactive towards nucleophiles.

Applications De Recherche Scientifique

Anticonvulsant Activity

A study by Aytemir, Septioğlu, and Çalış (2010) involved synthesizing derivatives of 4H-pyran-4-one, which are structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. These compounds showed potential as anticonvulsants, exhibiting significant activity in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests without neurotoxicity Aytemir, Septioğlu, & Çalış, 2010.

Crystal Structure and Hydrogen Bonding

Ullah and Altaf (2014) investigated compounds structurally similar to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. Their research focused on the crystalline structure and X-ray diffraction, revealing significant hydrogen bonding, which could have implications for the compound's stability and interactions Ullah & Altaf, 2014.

Serotonergic Neurotransmission

Plenevaux et al. (2000) summarized research on a compound structurally related to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one, which served as a 5-HT1A antagonist. This research is crucial for understanding serotonergic neurotransmission, with applications in positron emission tomography (PET) imaging for neurological studies Plenevaux et al., 2000.

Antimicrobial Activity

Another study by Aytemir, Çalış, and Özalp (2004) synthesized 4H-pyran-4-one derivatives for evaluating their anticonvulsant and antimicrobial activities. Their findings highlighted the potential of these compounds, including those similar to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one, in combating various bacterial and fungal infections Aytemir, Çalış, & Özalp, 2004.

G Protein-Coupled Receptors

Möller et al. (2017) researched 1,4-Disubstituted aromatic piperazines, closely related to the chemical , for their interactions with aminergic G protein-coupled receptors. This study is pivotal for understanding how such compounds can modulate receptor activity, which has therapeutic implications Möller et al., 2017.

Alzheimer's Disease

Kepe et al. (2006) utilized a molecular imaging probe similar in structure to 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one for studying 5-HT(1A) receptors in Alzheimer's disease patients. This work highlights the compound's relevance in neurological research, particularly in understanding and diagnosing Alzheimer's disease Kepe et al., 2006.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This suggests that the compound may interact with these transporters, inhibiting their function and causing changes in nucleotide synthesis and adenosine regulation.

Biochemical Pathways

Given its potential role as an ent inhibitor, it may affect pathways related to nucleotide synthesis and adenosine regulation .

Result of Action

Similar compounds have been shown to inhibit ents, which could result in changes in nucleotide synthesis and adenosine regulation .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c1-18-2-4-19(5-3-18)16-30-24-17-29-22(14-23(24)28)15-26-10-12-27(13-11-26)21-8-6-20(25)7-9-21/h2-9,14,17H,10-13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMQVCLRNNECBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)

![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)